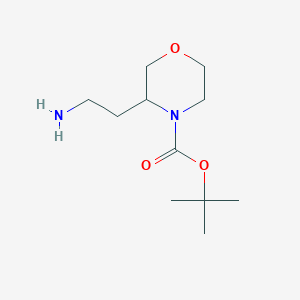
tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate” is a research chemical with the CAS Number: 1174636-48-6 . It has a molecular weight of 230.3 g/mol and a chemical formula of C11H22N2O3 . The compound is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate” is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate” is an oil at room temperature . It has a molecular weight of 230.31 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It’s particularly useful in the synthesis of complex molecules due to its morpholine ring and protected amino group. For instance, it can be employed in the preparation of peptidomimetics, which are molecules that mimic the structure of peptides and can modulate protein-protein interactions .
Drug Development
In drug development, tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate is utilized for the synthesis of drug candidates. Its structure is conducive to forming stable intermediates in the creation of potential medications, especially those targeting neurological disorders where morpholine derivatives are often beneficial .
Material Science
Researchers in material science may use this compound to modify the surface properties of materials. By incorporating the morpholine moiety into polymers, scientists can enhance the material’s flexibility and durability, which is crucial for developing advanced materials .
Chromatography
The compound’s unique structure makes it suitable for use as a stationary phase modifier in chromatography. It can help in separating complex mixtures by improving the selectivity and stability of the chromatographic column .
Analytical Chemistry
In analytical chemistry, tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate can be used as a derivatization agent for the quantitative analysis of compounds. Its reactive groups allow for the formation of derivatives that are more easily detectable by instruments like HPLC or mass spectrometry .
Enzyme Catalysis Studies
The compound is also valuable in studying enzyme catalysis. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and the role of amino acids in catalytic processes .
Peptide Coupling Reactions
It is often used in peptide coupling reactions as a carboxylate component. This application is critical in the synthesis of long-chain peptides and proteins, which are essential in various biological studies .
Neuroscientific Research
Given its morpholine core, tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate is instrumental in neuroscience research. It can be used to synthesize molecules that interact with neural receptors, aiding in the understanding of brain function and the development of treatments for neurological diseases .
Safety And Hazards
The compound has several hazard statements associated with it: H319, H315, H335 . These codes indicate that it can cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDXVSNYKJSOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate | |
CAS RN |
1174636-48-6 | |
| Record name | tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



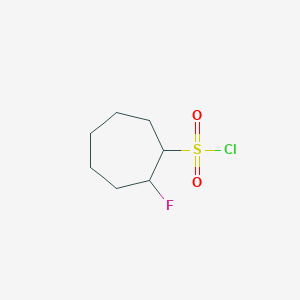
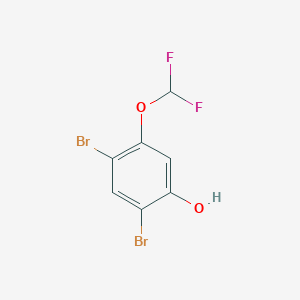
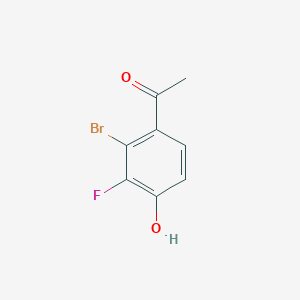
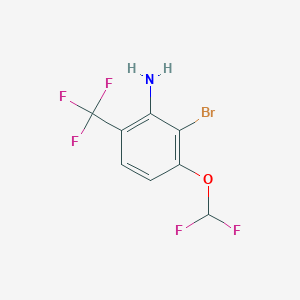
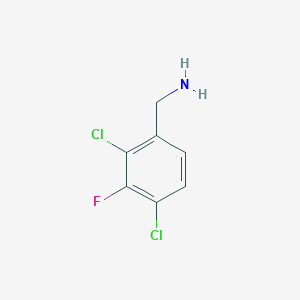
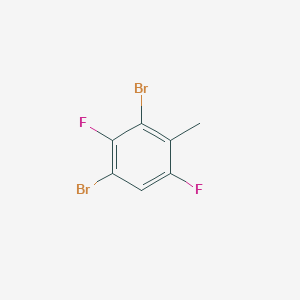
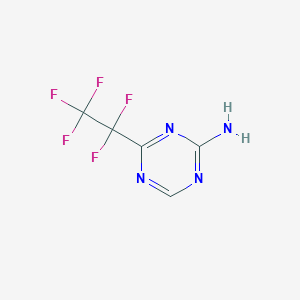
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)
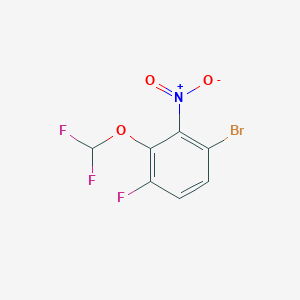
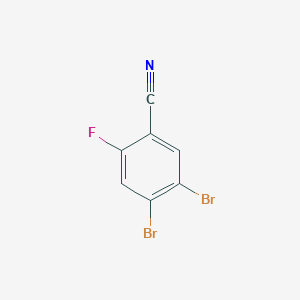
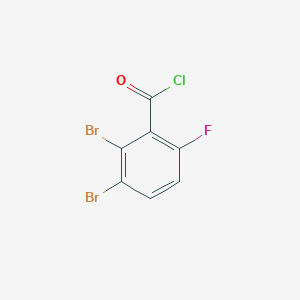
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)
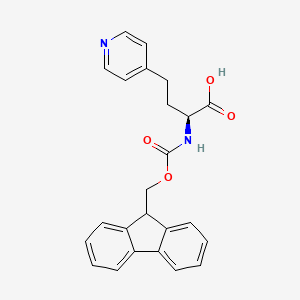
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)